Cyclopenta(b)-1,3-dioxolo(4,5-f)indole, 5,6,7,8-tetrahydro-5-(p-anisoyl)-
CAS No.: 50332-17-7
Cat. No.: VC18722175
Molecular Formula: C20H17NO4
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50332-17-7 |
|---|---|
| Molecular Formula | C20H17NO4 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 4,6-dioxa-15-azatetracyclo[7.6.0.03,7.010,14]pentadeca-1,3(7),8,10(14)-tetraen-15-yl-(4-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C20H17NO4/c1-23-13-7-5-12(6-8-13)20(22)21-16-4-2-3-14(16)15-9-18-19(10-17(15)21)25-11-24-18/h5-10H,2-4,11H2,1H3 |
| Standard InChI Key | CMGADCJREZYXQX-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)N2C3=C(CCC3)C4=CC5=C(C=C42)OCO5 |
Introduction
Structural Features and Molecular Characterization
Core Framework and Substituent Influence
The molecular formula, C₂₀H₁₇NO₄, corresponds to a molecular weight of 335.4 g/mol. Key computed properties include a XLogP3 value of 4, indicating moderate hydrophobicity, and three hydrogen bond acceptors, reflecting the oxygen-rich dioxole and carbonyl groups . The rotatable bond count of 1 (associated with the p-anisoyl group) suggests limited flexibility, which may influence binding specificity .
Spectroscopic and Stereochemical Properties
The compound’s SMILES string (COC1=CC=C(C=C1)C(=O)N2C3=C(CCC3)C4=CC5=C(C=C42)OCO5) encodes its connectivity, highlighting the methoxy group, carbonyl linkage, and fused ring system. Stereochemical analysis via 3D conformer models reveals a planar indole-dioxole region and a puckered cyclopentane ring, creating a concave surface for potential molecular interactions .
Synthesis and Industrial Production
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves:
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Indole functionalization: Introduction of the dioxole moiety via cyclocondensation of catechol derivatives.
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Cyclopentane annulation: Diels-Alder or [2+2] cycloaddition reactions to fuse the cyclopentane ring.
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p-Anisoyl incorporation: Friedel-Crafts acylation or nucleophilic substitution to attach the benzoyl group.
Industrial-scale production employs continuous flow reactors to enhance yield and purity, followed by preparative HPLC for isolation.
Biological Activities and Mechanistic Insights
Mechanism of Action Hypotheses
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Enzyme inhibition: The indole nitrogen and carbonyl oxygen could coordinate with metalloenzyme active sites.
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Receptor modulation: Structural mimicry of endogenous ligands (e.g., serotonin derivatives) may enable GPCR interactions.
Comparative Analysis with Structural Analogues
| Compound Name | Molecular Formula | Substituent | Molecular Weight (g/mol) | XLogP3 |
|---|---|---|---|---|
| 5-(p-Anisoyl) derivative | C₂₀H₁₇NO₄ | p-methoxybenzoyl | 335.4 | 4 |
| 5-Benzoyl derivative | C₁₉H₁₅NO₃ | benzoyl | 305.3 | 3.5 |
The p-anisoyl variant exhibits higher molecular weight and lipophilicity than its benzoyl counterpart, potentially enhancing tissue penetration and target affinity .
Future Research Directions
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Target identification: Use computational docking to predict interactions with cancer-related proteins.
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SAR studies: Modify the p-anisoyl group to optimize bioavailability.
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In vivo assays: Evaluate pharmacokinetics and toxicity in model organisms.
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